molecular formula C16H13ClFN3O4 B2544602 N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide CAS No. 941938-94-9

N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

Cat. No.: B2544602
CAS No.: 941938-94-9
M. Wt: 365.75
InChI Key: QCUGAGXDYVFIJY-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N2: A 4-fluoro-3-nitrophenyl group (3-NO2-4-F-C6H3-), combining electron-withdrawing (nitro) and halogen (fluorine) moieties that influence electronic properties and receptor binding.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O4/c17-11-3-1-10(2-4-11)7-8-19-15(22)16(23)20-12-5-6-13(18)14(9-12)21(24)25/h1-6,9H,7-8H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUGAGXDYVFIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 4-fluoro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the oxalamide structure. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen gas and palladium on carbon (Pd/C) can be used for the reduction of the nitro group.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

    Reduction: Formation of N1-(4-chlorophenethyl)-N2-(4-fluoro-3-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituents of related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Reference
Target Compound 4-chlorophenethyl 4-fluoro-3-nitrophenyl Cl, F, NO2
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Cl-4-F-phenyl 4-methoxyphenethyl Cl, F, OCH3
N,N′-bis-(4-fluoro-3-nitrophenyl)-oxalamide 4-fluoro-3-nitrophenyl 4-fluoro-3-nitrophenyl F, NO2 (bis-aryl)
BNM-III-170 (CD4-mimetic) 4-Cl-3-F-phenyl Guanidinomethyl-indenyl Cl, F, guanidine
Compound 13 (Antiviral entry inhibitor) Thiazolyl-piperidinyl 4-chlorophenyl Cl, thiazole, acetylpiperidine

Key Observations :

  • Lipophilicity : The target compound’s 4-chlorophenethyl and nitro groups likely confer higher logP compared to analogues with polar moieties (e.g., methoxy in compound 28 or guanidine in BNM-III-170) .
Antiviral Activity
  • Compound 13 (): Exhibits HIV entry inhibition (IC50 < 1 μM) due to its thiazolyl-piperidinyl motif, which mimics CD4-binding site interactions. The target compound lacks this motif but may leverage its nitro group for alternative binding mechanisms .
  • BNM-III-170 (): A CD4-mimetic with enhanced antiviral efficacy against HIV-1. Its guanidine group facilitates electrostatic interactions, whereas the target compound’s nitro group may rely on hydrogen bonding .
Antimicrobial Activity
  • N,N′-bis-(4-fluoro-3-nitrophenyl)-oxalamide (): Demonstrates broad-spectrum antimicrobial activity. Its bis-aryl structure and nitro groups correlate with membrane disruption or enzyme inhibition, a mechanism possibly shared by the target compound .

Biological Activity

N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, notable for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide
  • Molecular Formula: C16H16ClFN3O4
  • CAS Number: 941938-94-9

The compound features a chlorophenethyl group and a fluoro-nitrophenyl group, which are believed to contribute to its unique biological properties.

Synthesis of this compound

The synthesis typically involves the reaction of 4-chlorophenethylamine with 4-fluoro-3-nitrobenzoyl chloride in the presence of a base like triethylamine. The reaction is conducted in dichloromethane under controlled temperature conditions, leading to the formation of the oxalamide structure through an intermediate amide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function and leading to downstream biological effects.
  • Receptor Interaction: It could interact with receptors involved in signaling pathways, potentially modulating physiological responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae, highlighting the potential for developing new antimicrobial agents .

Anticancer Potential

In vitro studies have suggested that oxalamides can possess anticancer properties. The presence of nitro and fluoro groups enhances lipophilicity, potentially improving cell membrane penetration and cytotoxic effects on cancer cells. Further studies are needed to elucidate specific pathways involved in these effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N1-(4-chlorophenethyl)-N2-(4-fluoro-3-aminophenyl)oxalamideAmino group instead of nitroPotentially different biological activity due to amino substitution
N1-(4-chlorophenethyl)-N2-(4-fluoro-3-methoxyphenyl)oxalamideMethoxy group instead of nitroChanges in electronic properties affecting reactivity

This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of related compounds demonstrated that derivatives of this compound showed promising results against resistant bacterial strains. The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize efficacy .

Study 2: Anticancer Research

Another research effort focused on evaluating the cytotoxic effects of oxalamides on various cancer cell lines. Results indicated that compounds with similar structural motifs exhibited selective cytotoxicity, suggesting a potential pathway for therapeutic development.

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